N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide
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Overview
Description
N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is a complex organic compound that features a unique combination of a thiopyran ring and a benzo[d]thiazole moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazoles are known to interact with their targets through various mechanisms depending on the specific derivative and target . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, contributing to its diverse biological activities .
Biochemical Pathways
Thiazole derivatives have been found to affect various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell membrane function, or interfere with DNA replication .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have good bioavailability, although further studies would be needed to confirm this.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may have a wide range of effects at the molecular and cellular level .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiopyran Ring: The thiopyran ring can be synthesized through the reaction of 4-methoxytetrahydro-2H-thiopyran with appropriate reagents under controlled conditions.
Attachment of the Benzo[d]thiazole Moiety: The benzo[d]thiazole moiety is introduced through a nucleophilic substitution reaction, where the thiopyran derivative reacts with a benzo[d]thiazole precursor.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, silica-supported acids
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and materials.
Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiopyran Derivatives: Compounds with similar thiopyran rings, such as 2H-thiopyran and 4H-thiopyran.
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole moieties, such as benzothiazole and its derivatives.
Uniqueness
N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide is unique due to its combination of a thiopyran ring and a benzo[d]thiazole moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study in various fields .
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-19-15(4-6-20-7-5-15)9-16-14(18)11-2-3-12-13(8-11)21-10-17-12/h2-3,8,10H,4-7,9H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIURKLAFAABOMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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